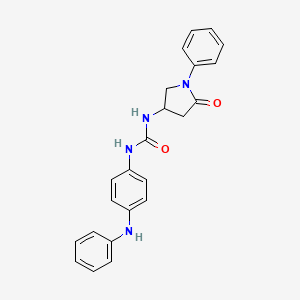
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was initially identified as a lead compound in a screen for agents that could induce tumor necrosis factor-alpha (TNF-α) production in macrophages. DMXAA has been shown to have significant anti-tumor activity in preclinical models and has undergone phase I and II clinical trials in humans.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide’s mechanism of action is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of cytokines, including TNF-α, which can induce tumor necrosis and enhance the immune response to tumors.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. It can induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor necrosis and enhance the immune response to tumors. However, this compound has limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide research. One direction is to explore the potential use of this compound in combination therapy with other anti-cancer agents. Another direction is to investigate the role of this compound in the immune response to tumors and its potential use in immunotherapy. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion
This compound is a synthetic compound with potential anti-cancer properties. It has been extensively studied in preclinical models and has undergone phase I and II clinical trials in humans. This compound’s mechanism of action is believed to involve the activation of the STING pathway in immune cells. This compound has several advantages for lab experiments, including its ability to induce tumor necrosis and enhance the immune response to tumors. However, this compound has limitations, including its poor solubility in water and potential toxicity at high doses. Further research is needed to explore the potential use of this compound in combination therapy and immunotherapy, as well as its mechanism of action and potential toxicity in humans.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetic acid with methylamine, followed by cyclization with phosgene and reaction with 3-piperidone. The resulting intermediate is then reacted with 2-butenoyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has been extensively studied in preclinical models for its anti-tumor activity. It has been shown to induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. This compound has also been studied for its potential use in combination therapy with other anti-cancer agents.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-14(2)7-3-4-11(16)13-9-5-6-10(15)12-8-9/h3-4,9H,5-8H2,1-2H3,(H,12,15)(H,13,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOMGGOUTZIGA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2423800.png)
![ethyl 2-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423801.png)

![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B2423804.png)
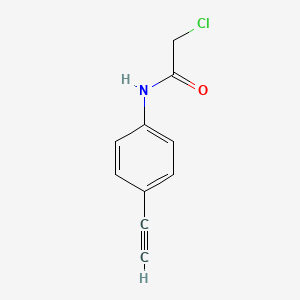
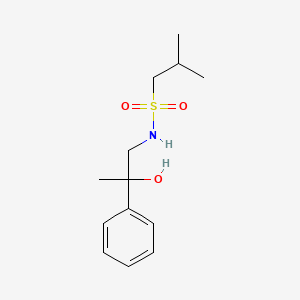
![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)
![4-Acetamido-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2423813.png)
![5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2423815.png)
![3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2423816.png)
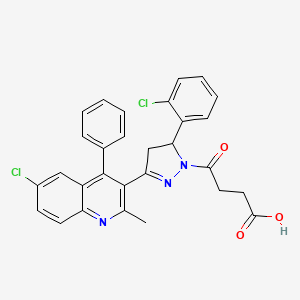
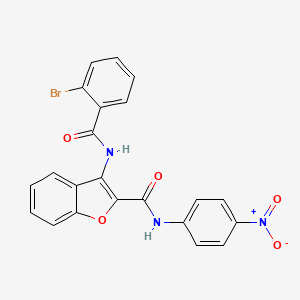
![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)
